Galanin-(1-13)-bradykinin-(2-9)-amide, often abbreviated as M-35, is a chimeric peptide meticulously crafted for its high affinity to galanin receptors. It serves as a potent galanin receptor antagonist, playing a crucial role in dissecting the physiological roles of the neuropeptide galanin, particularly in the central nervous system. [] While M-35 exhibits promising potential for therapeutic applications, its development as a pharmaceutical agent remains in its early stages.
Galanin-(1-13)-bradykinin-(2-9)-amide (M-35) functions as a high-affinity antagonist at galanin receptors. [] By binding to these receptors, it competitively inhibits the binding of the endogenous ligand, galanin. This antagonism effectively blocks galanin's actions within the central nervous system. Notably, M-35 exhibits a pronounced ability to displace radiolabeled galanin from its binding sites in rat dorsal spinal cord membranes, highlighting its high binding affinity. [] This specific binding and antagonistic action make M-35 a valuable tool for investigating the physiological and pathological roles of galanin.
Investigating Galanin's Role in Pain Modulation: M-35 has been instrumental in demonstrating the tonic inhibitory role of endogenous galanin in spinal cord excitability and pain transmission. Studies utilizing M-35 have revealed that blocking galanin receptors with this antagonist can potentiate the facilitation of the flexor reflex by conditioning stimulation of cutaneous unmyelinated afferents, particularly after nerve injury. [] This suggests a significant role of galanin in modulating pain perception, especially in the context of neuropathic pain.
Understanding Galanin's Influence on Dopaminergic Neurons: Research employing M-35 has provided valuable insights into the activity-dependent inhibitory effect of galanin on tuberoinfundibular dopaminergic (TIDA) neurons. [] By blocking galanin receptors, M-35 has allowed researchers to understand how galanin modulates dopamine release and its downstream consequences on hormone secretion.
Exploring Galanin's Potential in Insulin Resistance: Recent studies have unveiled the potential of centrally acting galanin in alleviating insulin resistance, a hallmark of type 2 diabetes. Specifically, activating the galanin type 1 receptor (GAL1) in the brain using M-35 has demonstrated improvements in glucose tolerance, insulin sensitivity, and molecular markers associated with insulin signaling in muscle tissues. []
CAS No.: 3338-55-4
CAS No.: 108347-97-3
CAS No.: 88492-29-9
CAS No.:
CAS No.: